2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide
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Overview
Description
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with two indole moieties connected via an acetamide linkage, with one of the indole rings substituted with a chlorine atom at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloroindole and 6-aminoindole.
Formation of Acetamide Linkage: The 6-chloroindole is first reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(6-chloro-1H-indol-1-yl)acetyl chloride.
Coupling Reaction: The resulting acyl chloride is then reacted with 6-aminoindole in the presence of a base like pyridine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized under specific conditions to form corresponding oxindoles.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the acetamide linkage.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxindoles.
Reduction: Formation of dechlorinated or modified acetamide derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Studies: The compound is used in research to investigate its effects on various biological pathways and targets.
Chemical Biology: It serves as a tool compound to study the interactions of indole derivatives with proteins and other biomolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moieties can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Lacks the chlorine substitution, which may affect its biological activity.
2-(6-bromo-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-3-yl)acetamide: Substitution at a different position on the indole ring, leading to different properties.
Uniqueness
2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide is unique due to its specific substitution pattern and the presence of both indole moieties. The chlorine atom at the 6-position of one indole ring can significantly influence its chemical reactivity and biological interactions, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H14ClN3O |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(1H-indol-6-yl)acetamide |
InChI |
InChI=1S/C18H14ClN3O/c19-14-3-1-13-6-8-22(17(13)9-14)11-18(23)21-15-4-2-12-5-7-20-16(12)10-15/h1-10,20H,11H2,(H,21,23) |
InChI Key |
JFWFIXJDKDJDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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